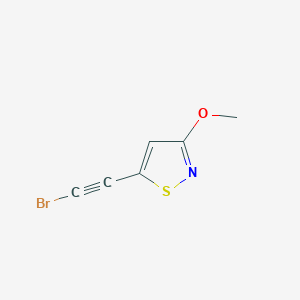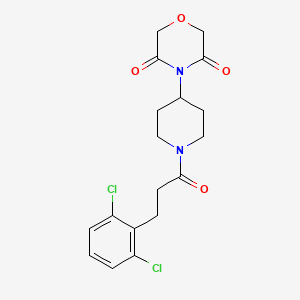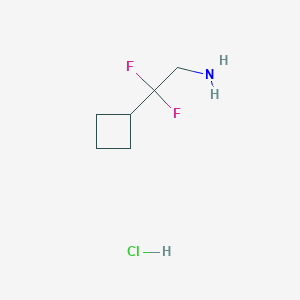
5-(2-Bromoethynyl)-3-methoxy-1,2-thiazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “5-(2-Bromoethynyl)-3-methoxy-1,2-thiazole” is a complex organic molecule. It likely contains a thiazole ring, which is a heterocyclic compound that includes a five-membered C3NS ring. The “2-Bromoethynyl” part suggests the presence of a bromine atom and an ethynyl group (C≡CH), and “3-methoxy” indicates a methoxy group (CH3O-) attached .
Synthesis Analysis
While specific synthesis methods for this compound are not available, similar compounds often involve reactions like the Corey-Fuchs reaction for the synthesis of arylalkynes . Another method could be the dehydrohalogenation of vicinal dihalides or vinyl bromides .科学的研究の応用
Central Nervous System Penetrability and Receptor Antagonism
Research has demonstrated the synthesis and investigation of structurally novel series of compounds, including derivatives of thiazoles, for their potential as central nervous system (CNS) penetrable agents and selective serotonin-3 receptor antagonists. These compounds, exemplified by derivatives like 4-(2-Methoxyphenyl)-2-[4(5)-methyl-5(4)-imidazolylmethyl]thiazole, have shown effectiveness in penetrating the blood-brain barrier and acting as potent pharmacological tools for both in vitro and in vivo studies related to CNS functions (Rosen et al., 1990).
Photodynamic Therapy for Cancer Treatment
Thiazole derivatives have been synthesized and characterized for their photophysical and photochemical properties, with specific focus on their application in photodynamic therapy (PDT) for cancer treatment. Compounds such as zinc phthalocyanines substituted with thiazole-based Schiff base derivatives have been highlighted for their high singlet oxygen quantum yield and potential as Type II photosensitizers, indicating their remarkable capability in treating cancer via PDT (Pişkin, Canpolat, & Öztürk, 2020).
Anti-inflammatory and Enzyme Inhibition
Methoxyalkyl thiazoles have been identified as a new series of potent, selective, and orally active inhibitors of the 5-lipoxygenase enzyme, showcasing a novel approach towards anti-inflammatory drug development without relying on redox agents or iron chelators. Such compounds offer a promising pathway for specific, enantioselective interactions with the enzyme, exemplifying advancements in the treatment of inflammatory conditions (Bird et al., 1991).
Antimicrobial and Antifungal Activities
Novel Schiff bases containing thiazole rings have been synthesized and shown to possess significant antimicrobial and antifungal activities. These compounds, including various arylidene-2-(4-(4-methoxy/bromophenyl) thiazol-2-yl) hydrazines, have been effective against a range of bacterial and fungal strains, indicating their potential in developing new antimicrobial agents (Bharti et al., 2010).
Anticancer and Antiviral Activities
Research into thiazole derivatives has also extended to the synthesis of compounds with promising anticancer and antiviral activities. For instance, studies on 2-pyrazoline-substituted 4-thiazolidinones have indicated selective inhibition of leukemia cell lines and high activity against specific virus strains, showcasing the therapeutic potential of these derivatives in treating cancer and viral infections (Havrylyuk et al., 2013).
特性
IUPAC Name |
5-(2-bromoethynyl)-3-methoxy-1,2-thiazole |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4BrNOS/c1-9-6-4-5(2-3-7)10-8-6/h4H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RKIYORIICNVZAY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NSC(=C1)C#CBr |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4BrNOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.07 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(2-Bromoethynyl)-3-methoxy-1,2-thiazole | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[2-(Methylsulfanyl)ethyl]aniline](/img/structure/B2733450.png)
![(4-Benzylpiperazin-1-yl)-[5-[4-methyl-2-(4-methylphenyl)-1,3-thiazol-5-yl]pyrazolidin-3-yl]methanone](/img/structure/B2733452.png)
![N-(2,2-di(furan-2-yl)ethyl)benzo[b]thiophene-2-carboxamide](/img/structure/B2733454.png)
![1-Benzyl-3-[(2,4,6-trimethylphenyl)methyl]imidazolidine-2,4,5-trione](/img/structure/B2733455.png)
![6-Tert-butyl-2-[2-oxo-1-(propan-2-yl)pyrrolidin-3-yl]-2,3-dihydropyridazin-3-one](/img/structure/B2733456.png)
![1-{3-[(5-Bromopyrimidin-2-yl)oxy]pyrrolidin-1-yl}-2-(pyridin-4-ylsulfanyl)ethan-1-one](/img/structure/B2733458.png)
![6-Amino-3-tert-butyl-4-(4'-[1-phenyl-3-methyl-5-chloro]pyrazolo)-2,4-dihydro-pyrano-{[2,3-c] pyrazole-5-carbonitrile](/img/structure/B2733460.png)

![N-(2-(benzo[b]thiophen-2-yl)-2-hydroxypropyl)-2-bromobenzenesulfonamide](/img/structure/B2733462.png)
![6-(4-Chlorophenyl)-2-[1-(2-methyl-1,3-thiazole-4-carbonyl)azetidin-3-yl]pyridazin-3-one](/img/structure/B2733463.png)

![N-(2-chlorophenyl)-2-({4-oxo-3-[3-(propan-2-yloxy)propyl]-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide](/img/structure/B2733469.png)
![Ethyl 2-[2-[2-(cyclopentylamino)-2-oxoethyl]-1-oxoisoquinolin-5-yl]oxypropanoate](/img/structure/B2733471.png)
